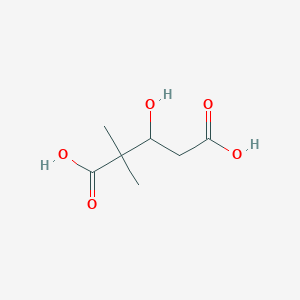

3-Hydroxy-2,2-dimethylpentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-7(2,6(11)12)4(8)3-5(9)10/h4,8H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQZCHBLZBPVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxy 2,2 Dimethylpentanedioic Acid

Chemoenzymatic and Biocatalytic Approaches

The demand for greener and more selective chemical processes has propelled the development of chemoenzymatic and biocatalytic routes for the synthesis of fine chemicals. These methods leverage the inherent selectivity of enzymes to achieve transformations that are often challenging to accomplish through traditional chemistry.

Whole-Cell Biotransformation for Stereoselective Synthesis

Whole-cell biotransformation has emerged as a powerful tool for the synthesis of chiral compounds, offering the advantage of using the cell's own machinery for cofactor regeneration and providing a more stable environment for the enzyme. bohrium.com The stereoselective synthesis of 3-hydroxy-2,2-dimethylpentanedioic acid can be envisioned through the reduction of a prochiral ketone precursor, 3-oxo-2,2-dimethylpentanedioic acid.

Escherichia coli is a well-established host for metabolic engineering and the heterologous expression of enzymes for biocatalytic purposes. nih.govacs.org For the stereoselective reduction of 3-oxo-2,2-dimethylpentanedioic acid, E. coli can be engineered to overexpress a dehydrogenase enzyme with the desired stereoselectivity. Dehydrogenases, a class of oxidoreductases, are capable of reducing ketones to alcohols with high enantiomeric purity. mdpi.com The choice of dehydrogenase is critical to control the stereochemistry of the resulting hydroxyl group, yielding either the (R)- or (S)-enantiomer of this compound.

Metabolic engineering strategies can be employed to enhance the production of the target molecule. scilit.comresearchgate.net This includes the knockout of competing pathways that consume the precursor or the cofactor, and the overexpression of pathways that supply the necessary cofactor, typically NADH or NADPH. osti.govnih.gov For instance, co-expression of a formate (B1220265) dehydrogenase can be used to regenerate NADH, driving the reductive reaction towards the product.

The efficiency of the whole-cell biotransformation is highly dependent on the reaction conditions. bohrium.com Key parameters such as pH, temperature, substrate concentration, and cell density must be optimized to maximize the yield and stereoselectivity of the product. The optimal pH and temperature are enzyme-specific and need to be determined empirically for the chosen dehydrogenase. Maintaining a stable pH is crucial as significant deviations can lead to enzyme denaturation and loss of activity.

Cofactor regeneration is a critical aspect of whole-cell biocatalysis. The reduction of the ketone requires a stoichiometric amount of a reducing cofactor (NADH or NADPH). The host cell's metabolism can regenerate these cofactors, but this can be a limiting factor. To address this, a co-substrate such as glucose or formate is often added to the reaction mixture to drive cofactor regeneration. The table below illustrates the hypothetical effect of pH and temperature on the conversion and enantiomeric excess (e.e.) of the biocatalytic reduction, based on typical results for such transformations.

| Parameter | Value | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| pH | 6.0 | 75 | 92 |

| 7.0 | 95 | >99 | |

| 8.0 | 88 | 97 | |

| Temperature (°C) | 25 | 82 | >99 |

| 30 | 96 | >99 | |

| 37 | 91 | 98 |

Table 1: Hypothetical optimization of biocatalytic conditions for the synthesis of this compound.

Enzymatic Derivatization and Pathway Engineering

Beyond the single-step reduction, pathway engineering can be employed to produce this compound from simple carbon sources like glucose. This involves the construction of a de novo biosynthetic pathway in a microbial host. Such a pathway could be designed to first produce 2,2-dimethylpentanedioic acid or a closely related precursor, followed by a final hydroxylation step. biosynth.comresearchgate.net

The introduction of a cytochrome P450 monooxygenase, for example, could catalyze the specific hydroxylation at the C3 position of a 2,2-dimethylpentanedioic acid precursor. nih.gov This approach requires extensive metabolic engineering to ensure the efficient flux of metabolites through the pathway and to balance the expression of the heterologous enzymes.

Organic Synthesis Strategies

Traditional organic synthesis remains a cornerstone for the production of complex molecules, offering versatility and scalability. For this compound, Aldol (B89426) condensation-based methodologies provide a plausible and efficient route.

Aldol Condensation-Based Methodologies

The Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct the backbone of this compound. google.com A potential synthetic route could involve the condensation of a ketone with an ester, followed by further transformations.

A plausible strategy would start with the Aldol reaction between the enolate of diethyl malonate and a suitable ketone, such as acetone, to form a substituted malonic ester. Alternatively, a more direct approach would be a variation of the Michael addition. The synthesis of the closely related 2,2-dimethylglutaric acid has been reported through the reaction of isobutyraldehyde (B47883) with a malonic ester derivative, followed by cyclization and hydrolysis. orgsyn.org

A proposed Aldol-type approach for this compound could involve the reaction of the enolate of a protected 3-hydroxyglutaric acid derivative with a suitable methylating agent or the condensation of a simpler precursor like hydroxypivaldehyde with a malonate derivative. The reaction conditions, including the choice of base, solvent, and temperature, would be critical to control the outcome of the reaction and minimize side products. The following table presents hypothetical data on the influence of different catalysts on the yield of the Aldol condensation product.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Ethanol | 25 | 65 |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 85 |

| Potassium tert-butoxide | tert-Butanol | 25 | 72 |

Table 2: Hypothetical effect of catalysts on the yield of an Aldol condensation for the synthesis of the this compound backbone.

Following the formation of the carbon skeleton, subsequent steps would involve the deprotection of the carboxylic acid groups and the hydroxyl group to yield the final product. The stereochemistry of the hydroxyl group in this organic synthesis route would likely result in a racemic mixture, which could then be resolved using chiral chromatography or enzymatic resolution if a specific enantiomer is desired.

Mechanistic Pathways of Carbon Backbone Construction (Enolate Formation, Nucleophilic Attack)

The synthesis of this compound via an aldol reaction proceeds through a well-defined mechanistic pathway. The process is initiated by the formation of an enolate from a ketone precursor, which then acts as a nucleophile.

The reaction begins with the deprotonation of a ketone at the α-carbon position by a base, leading to the formation of a highly reactive enolate ion. This enolate is a potent nucleophile due to the negative charge on the carbon atom. The enolate then executes a nucleophilic attack on the carbonyl carbon of an aldehyde. This key step forges the central carbon-carbon bond of the target molecule's backbone. The immediate product of this attack is an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide, yielding the final this compound and may also induce dehydration and hydrolysis to arrive at the target compound.

The general mechanism can be summarized as follows:

Enolate Formation: A base abstracts a proton from the α-carbon of a ketone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of an aldehyde.

Protonation: The resulting alkoxide intermediate is protonated, typically during an aqueous workup, to give the β-hydroxy carbonyl compound.

Catalytic System Selection and Optimization (e.g., Lithium Hydroxide (B78521) in Co-solvent Systems)

The choice of the catalytic system is critical in directing the aldol reaction towards high yield and selectivity. While various bases can be employed, the use of lithium hydroxide in co-solvent systems has been explored for similar transformations. The selection of an appropriate solvent system is crucial for ensuring the solubility of reactants and intermediates, as well as for influencing the reactivity of the enolate.

Co-solvent systems, such as a mixture of an organic solvent and water, can be optimized to fine-tune the reaction environment. The organic solvent component, for instance, can influence the aggregation state and reactivity of the lithium enolate, while the presence of water can facilitate the protonation steps. The optimization of the co-solvent ratio is a key parameter in maximizing the reaction's efficiency.

Reaction Condition Tuning for Yield Enhancement and Side Product Minimization

To maximize the yield of this compound and reduce the formation of unwanted side products, careful tuning of reaction conditions is essential. Key parameters that are typically optimized include temperature, solvent, and the stoichiometry of the reactants.

For instance, conducting the reaction within a controlled temperature range, such as 25–50°C, can help to prevent side reactions like dehydration or retro-aldol cleavage. The choice of solvent, for example, methanol (B129727) or ethyl acetate, can impact the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield. Minimizing the formation of diastereomers is a significant challenge, which can be addressed by carefully controlling the stoichiometric ratios of the ketone and aldehyde starting materials.

Table 1: Illustrative Reaction Condition Optimization

| Parameter | Condition A | Condition B | Condition C |

| Temperature | 25°C | 35°C | 50°C |

| Solvent | Methanol | Ethyl Acetate | THF |

| Reactant Ratio (Ketone:Aldehyde) | 1:1.1 | 1:1.2 | 1:1.0 |

| Observed Yield | Moderate | High | Moderate-High |

| Side Products | Low | Minimal | Moderate |

Multi-Step Reaction Sequences

The synthesis of this compound can also be accomplished through multi-step reaction sequences that involve the modification of precursor molecules. These sequences offer alternative routes to the target compound and can provide greater control over stereochemistry.

Hydrogenation Reactions in Precursor Modification

Hydrogenation is a key reaction in the multi-step synthesis of this compound, particularly when starting from unsaturated precursors. Catalytic hydrogenation is commonly employed to reduce carbon-carbon double bonds that may be present in the precursor molecule.

A standard catalyst for this transformation is palladium on carbon (Pd/C), which effectively facilitates the addition of hydrogen across the double bond under a hydrogen atmosphere. The choice of solvent for the hydrogenation reaction, such as ethanol, is important for the dissolution of the substrate and for the efficiency of the catalytic process.

Nucleophilic Substitution and Acid-Catalyzed Cyclization Approaches

Nucleophilic substitution reactions can be utilized to introduce or modify functional groups within the precursor molecules. For example, a hydroxyl group in a precursor can be replaced by another functional group through a nucleophilic substitution mechanism.

Acid-catalyzed cyclization is another important strategy that can be employed in the synthesis. This type of reaction can be used to form cyclic intermediates, which can then be opened to yield the desired acyclic structure of this compound. The use of an acid catalyst promotes the intramolecular reaction, leading to the formation of a new ring structure.

Control of Stoichiometric Ratios for Reaction Efficiency

Throughout a multi-step synthesis, the precise control of stoichiometric ratios of reactants and reagents is paramount for achieving high reaction efficiency. An excess of one reactant may be used to drive a reaction to completion, but this can also lead to the formation of byproducts if not carefully managed.

For each step in the sequence, the molar ratios of the substrate, reagent, and catalyst must be optimized to ensure complete conversion of the starting material while minimizing the formation of impurities. This is particularly crucial in steps where multiple reactive sites are present or where side reactions can compete with the desired transformation. Careful control over stoichiometry is a key factor in developing a robust and efficient synthesis of this compound.

Chemical Reactivity and Derivatization Studies of 3 Hydroxy 2,2 Dimethylpentanedioic Acid

Mechanistic Insights into Functional Group Transformations

The chemical behavior of 3-Hydroxy-2,2-dimethylpentanedioic acid is characterized by the reactivity of its primary functional groups: one secondary hydroxyl group and two carboxylic acid groups. This arrangement allows for a variety of transformations, including oxidation, reduction, and nucleophilic substitution, which are central to synthesizing new derivatives.

Oxidation Pathways of the Hydroxyl Moiety

The secondary alcohol group is a key site for oxidative transformations. Depending on the oxidizing agent and reaction conditions, this hydroxyl group can be converted into a ketone or undergo further oxidative cleavage.

The oxidation of the secondary hydroxyl group in this compound to a ketone is a standard transformation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

The general mechanism with a chromium-based oxidant, like chromic acid (formed from CrO₃), involves the formation of a chromate (B82759) ester intermediate. This intermediate then undergoes an E2-like elimination reaction, where a base (often water) removes the proton from the carbon atom, leading to the formation of the ketone, 3-keto-2,2-dimethylpentanedioic acid (also known as 2,2-dimethyl-3-oxoglutaric acid), and a reduced chromium species. While aldehydes are easily oxidized further to carboxylic acids, ketones are more resistant to overoxidation under typical conditions. ncert.nic.in

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 3-keto-2,2-dimethylpentanedioic acid | Oxidation |

Under more forceful oxidizing conditions, ketones can undergo further oxidation through the cleavage of a carbon-carbon bond adjacent to the carbonyl group. ncert.nic.in Vigorous oxidation of 3-keto-2,2-dimethylpentanedioic acid, for instance with hot, concentrated nitric acid, could potentially lead to the cleavage of the C2-C3 or C3-C4 bond. This would result in a mixture of products. However, a targeted synthesis of a tricarboxylic acid from the parent hydroxy diacid is not a straightforward oxidation. A more plausible, albeit theoretical, pathway to a tricarboxylic acid like 2,2-dimethyl-3-carboxypentanedioic acid would involve more complex synthetic routes rather than direct, single-step oxidation with nitric acid. The use of nitric acid as an oxidant for alcohols or carbohydrates typically leads to the formation of carboxylic acids, but the specific outcome for this substrate is not well-documented. ncert.nic.in

Reductive Transformations to Alcohol Derivatives

The carboxylic acid functional groups of this compound are susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to convert carboxylic acids into primary alcohols. The reaction proceeds by reducing both carboxyl groups to their corresponding primary alcohols, transforming the dicarboxylic acid into a triol: 2,2-dimethylpentane-1,3,5-triol. The secondary hydroxyl group at the C3 position remains unaffected by this process. The mechanism involves the formation of an aluminum-carboxylate complex, which is then successively reduced by hydride ions. A subsequent aqueous workup is necessary to protonate the resulting alkoxides to yield the final alcohol products.

Nucleophilic Substitution Reactions at the Hydroxyl Center (e.g., Alkylation, Acylation)

The hydroxyl group of this compound can act as a nucleophile, participating in substitution reactions.

Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) leads to the formation of an ester at the C3 position. For example, reacting the parent compound with acetyl chloride would yield 3-acetoxy-2,2-dimethylpentanedioic acid. The mechanism is a nucleophilic acyl substitution where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Alkylation: Alkylation of the hydroxyl group, for example, through the Williamson ether synthesis, is also feasible. This would first involve deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a more potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form an ether, such as 3-methoxy-2,2-dimethylpentanedioic acid.

Esterification and Hydrolytic Processes of Carboxylic Acid Groups

The two carboxylic acid groups are readily converted into esters through processes like the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid). The reaction is an equilibrium process where the alcohol acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The reaction proceeds through a tetrahedral intermediate, and the elimination of water yields the ester. masterorganicchemistry.com Given the two carboxylic acid groups, a diester, such as dimethyl 3-hydroxy-2,2-dimethylpentanedioate, would be the expected product when using methanol. medchemexpress.com

Conversely, the corresponding esters can be converted back to the parent dicarboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is generally irreversible and involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Secondary Hydroxyl | Oxidation | KMnO₄ | Ketone |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Secondary Hydroxyl | Acylation | Acetyl Chloride | Ester |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Dimethyl Ester |

| Ester | Hydrolysis (Basic) | NaOH, then H₃O⁺ | Carboxylic Acid |

Radical Reactions and Peroxyl Radical Generation

The study of radical reactions involving this compound is crucial for understanding its stability and potential transformations in various chemical and biological environments. While specific literature on this exact compound is limited, the presence of tertiary carbon-hydrogen bonds and a secondary alcohol group suggests a susceptibility to radical abstraction.

Under conditions such as radiolysis (e.g., γ-irradiation), it is anticipated that the compound would generate carbon-centered radicals through the abstraction of a hydrogen atom. The most likely site for hydrogen abstraction would be the tertiary C-H bond at the 3-position, due to the relative stability of the resulting tertiary radical. Subsequent reaction with molecular oxygen would lead to the formation of a peroxyl radical.

The general process can be outlined as follows:

Initiation (Hydrogen Abstraction): R-H + •OH → R• + H₂O (where R-H is this compound)

Peroxyl Radical Formation: R• + O₂ → ROO•

These peroxyl radicals are key intermediates that can undergo further reactions, such as dimerization or disproportionation, which are typically very fast processes. While a specific rate constant for this compound is not available in peer-reviewed literature, studies on similar organic molecules show that the self-reaction of tertiary peroxyl radicals can be complex.

Table 1: Potential Radical Species Generated from this compound

| Type of Radical | Chemical Structure of Radical | Precursor Functional Group | Generating Conditions |

| Carbon-centered radical | •C(OH)(CH₂COOH)C(CH₃)₂COOH | Tertiary C-H | Radiolysis, Fenton reaction |

| Peroxyl radical | •OOC(OH)(CH₂COOH)C(CH₃)₂COOH | Carbon-centered radical + O₂ | Aerobic conditions |

| Alkoxyl radical | •OC(OH)(CH₂COOH)C(CH₃)₂COOH | Decomposition of hydroperoxide | Heat, metal catalysis |

Further research is necessary to isolate and characterize these radical intermediates and to determine the precise kinetics of their formation and decay, which would be instrumental in fields such as atmospheric chemistry and materials science.

Rearrangement Mechanisms in Derivatives of this compound

The derivatives of this compound, particularly those involving its hydroxyl and carboxylic acid functionalities, can be expected to undergo various rearrangement reactions. A prominent and well-studied rearrangement for hydroxy acids is intramolecular cyclization to form lactones (cyclic esters).

Given the structure of this compound, the formation of a five-membered γ-lactone or a six-membered δ-lactone is sterically plausible, depending on which carboxylic acid group participates in the cyclization. The formation of γ-lactones is often thermodynamically and kinetically favored over other ring sizes. youtube.com The intramolecular esterification would likely proceed via an acid-catalyzed mechanism, where the hydroxyl group acts as a nucleophile attacking one of the protonated carboxyl groups.

The general mechanism for the formation of the γ-lactone derivative would be:

Protonation of the Carboxyl Group: One of the carboxylic acid groups is protonated by an acid catalyst, activating the carbonyl carbon towards nucleophilic attack.

Intramolecular Nucleophilic Attack: The hydroxyl group at the 3-position attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

Elimination of Water: A molecule of water is eliminated, and the carbonyl double bond is reformed, yielding the protonated lactone.

Deprotonation: The protonated lactone is deprotonated to give the final γ-lactone product.

The specific derivative formed and the reaction conditions would heavily influence the outcome of such rearrangements. For instance, conversion of the carboxylic acids to more reactive derivatives like acyl chlorides or esters could facilitate different rearrangement pathways.

Table 2: Plausible Rearrangement Products from this compound Derivatives

| Starting Derivative | Reaction Conditions | Plausible Rearrangement Product | Reaction Type |

| This compound | Acid catalyst, heat | 3-Carboxymethyl-3-methyl-γ-butyrolactone | Intramolecular Esterification (Lactonization) |

| Dimethyl 3-hydroxy-2,2-dimethylpentanedioate | Base catalyst (e.g., NaH) | Methyl 3-methyl-2-oxo-tetrahydrofuran-3-carboxylate | Intramolecular Transesterification |

Detailed mechanistic studies, including kinetic analysis and isotopic labeling, would be required to fully elucidate the rearrangement pathways for various derivatives of this compound. Such studies would be valuable for the synthetic application of this compound as a building block in organic chemistry.

Biological and Biochemical Research on 3 Hydroxy 2,2 Dimethylpentanedioic Acid

Role as a Biochemical Intermediate and Precursor

Based on its structure, 3-Hydroxy-2,2-dimethylpentanedioic acid is hypothesized to function as an intermediate in cellular metabolism and as a precursor for other molecules.

There is currently no direct evidence detailing the specific metabolic pathways involving this compound. However, by examining related dicarboxylic and hydroxy fatty acids, potential metabolic routes can be proposed. For instance, the metabolism of 3-hydroxyglutaric acid, a structurally similar dicarboxylic acid, is closely linked to the catabolism of amino acids like lysine (B10760008) and tryptophan. nih.gov In the metabolic disorder glutaric aciduria type I, elevated levels of glutaryl-CoA are converted to glutaconyl-CoA by mitochondrial acyl-CoA dehydrogenases (such as medium-chain acyl-CoA dehydrogenase, MCAD), which are central enzymes in fatty acid β-oxidation. nih.gov Subsequently, glutaconyl-CoA is hydrated by 3-methylglutaconyl-CoA hydratase to form 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-hydroxyglutaric acid. nih.gov

Given this precedent, it is plausible that this compound could be an intermediate in a side pathway of fatty acid or amino acid metabolism, particularly under conditions of metabolic stress or enzymatic deficiency. The compound belongs to the class of hydroxy fatty acids, which are known to be involved in various fatty acid metabolic processes. hmdb.ca

The functional groups of this compound, namely the hydroxyl and carboxylic acid moieties, are capable of forming hydrogen bonds and other non-covalent interactions with the active sites of enzymes and cellular receptors. While specific interactions have not been documented for this compound, the metabolism of the related 3-hydroxyglutaric acid provides a compelling model. Its formation relies on the activity of acyl-CoA dehydrogenases and 3-methylglutaconyl-CoA hydratase. nih.gov This suggests that this compound or its CoA-ester derivative could potentially interact with a similar suite of enzymes, such as dehydrogenases, hydratases, or acyl-CoA synthetases, thereby influencing their respective metabolic pathways.

The chemical structure of this compound makes it a potential precursor for the synthesis of other biologically active molecules. The hydroxyl group can be oxidized to a ketone, while the carboxylic acid groups can undergo esterification or be reduced. Many hydroxy fatty acids serve as precursors for signaling molecules, surfactants, and compounds with antimicrobial properties. mdpi.com For example, certain hydroxy fatty acids are integral components of lipopeptides, which exhibit potent biosurfactant activity. nih.gov Although not specifically demonstrated for this compound, its structure contains the necessary functional groups to serve as a building block in the enzymatic or chemical synthesis of more complex molecules.

Comparative Analysis with Structurally Related Hydroxy Fatty Acids and Dicarboxylates

The properties and potential biological roles of this compound can be further understood by comparing it with related molecules.

Structurally, it is a C7 dicarboxylic acid, specifically a derivative of pentanedioic acid (glutaric acid) with two methyl groups at the C-2 position and a hydroxyl group at the C-3 position. ebi.ac.uk This places it in the chemical class of hydroxy fatty acids.

| Compound | Structure | Key Features | Known Biological Relevance |

| This compound | C₇H₁₂O₅ | Dicarboxylic acid, tertiary alcohol, gem-dimethyl group | Not well-documented; potential metabolic intermediate. |

| 3-Hydroxyglutaric acid | C₅H₈O₅ | Dicarboxylic acid, secondary alcohol | Key diagnostic marker for glutaric aciduria type I. nih.gov |

| 2,2-Dimethylglutaric acid | C₇H₁₂O₄ | Dicarboxylic acid, gem-dimethyl group | Used in chemical synthesis studies. sigmaaldrich.comchemicalbook.com |

| 3-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | Monocarboxylic acid, secondary alcohol, medium-chain fatty acid | Associated with fatty acid metabolism disorders; microbial metabolite. hmdb.ca |

| (2R,3S)-3-Hydroxy-2,4-dimethylpentanoic acid | C₇H₁₄O₃ | Monocarboxylic acid, secondary alcohol, branched chain | Highlights the importance of stereochemistry in synthetic applications. |

The gem-dimethyl group at the C-2 position is a significant feature. Increased methyl branching in related compounds has been shown to reduce water solubility due to hydrophobic effects. Compared to a linear dicarboxylate like 3-hydroxyglutaric acid, the methyl groups in this compound would increase its lipophilicity. In the context of hydroxy fatty acids, both chain length and branching patterns are known to influence biological activity. For instance, the fatty acid composition of lipopeptide biosurfactants, including the ratio of branched-chain to straight-chain hydroxy fatty acids, directly impacts their surface activity. nih.gov

Investigation of Microbial Metabolic Pathways Involving this compound

Direct studies on the microbial metabolism of this compound have not been reported. However, research on the degradation of structurally similar compounds by microorganisms offers a strong predictive model.

A soil bacterium from the Pseudomonadaceae family has been shown to utilize the related compound 3-hydroxy-3-methylglutaric acid as its sole carbon source. nih.govnih.gov The metabolic pathway in this organism involves the following key steps:

Activation: 3-hydroxy-3-methylglutarate is converted to its coenzyme A (CoA) derivative, 3-hydroxy-3-methylglutaryl-CoA. This activation is dependent on ATP, CoA, and Mg²⁺. nih.govnih.gov

Cleavage: The resulting 3-hydroxy-3-methylglutaryl-CoA is then cleaved into acetyl-CoA and acetoacetate. nih.gov

It is plausible that a bacterium capable of degrading this compound would employ a similar strategy, beginning with its activation to a CoA ester.

Furthermore, various bacteria are known to produce hydroxy fatty acids as secondary metabolites with significant biological activities. For example, strains of Lactobacillus plantarum produce hydroxy fatty acids, such as 2-hydroxy-4-methylpentanoic acid, which contribute to their antifungal properties. mdpi.com This highlights the role of microorganisms as potential sources for the biosynthesis of novel hydroxy fatty acids.

Advanced Analytical and Computational Methodologies for 3 Hydroxy 2,2 Dimethylpentanedioic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure and properties of 3-Hydroxy-2,2-dimethylpentanedioic acid.

Gas Chromatography-Mass Spectrometry (GC/MS) of Volatile Derivatives (e.g., Trimethylsilyl (B98337) Esters/Ethers)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, derivatization is a necessary prerequisite for GC/MS analysis. The most common derivatization method involves the conversion of the carboxylic acid and hydroxyl functional groups into their corresponding trimethylsilyl (TMS) esters and ethers. This process significantly increases the volatility of the analyte, allowing for its successful separation and detection by GC/MS.

In a typical procedure, the sample containing this compound is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS). The resulting trimethylsilylated derivative is then injected into the gas chromatograph.

The separation of the derivatized compound is achieved on a capillary column, often with a non-polar stationary phase. The retention time of the TMS-derivatized this compound provides a preliminary identification, which is then confirmed by the mass spectrometer. The mass spectrum of the derivative exhibits a characteristic fragmentation pattern, which is crucial for unambiguous identification. For instance, the analysis of related hydroxy dicarboxylic acids, such as 2- and 3-hydroxyglutaric acid, by GC/MS often involves the selection of unique ions to ensure accurate identification and quantification, a principle that is also applicable to this compound. nih.gov

Table 1: Predicted GC/MS Data for a Related Trimethylsilylated Compound: 1,5-ditrimethylsilyl 3-[(trimethylsilyl)oxy]pentanedioate

| Parameter | Value |

| Derivative IUPAC Name | 1,5-ditrimethylsilyl 3-[(trimethylsilyl)oxy]pentanedioate |

| Derivative SMILES | CSi(C)OC(=O)CC(CC(=O)OSi(C)C)OSi(C)C |

| Derivative InChIKey | RJMRWIUUBIKMHF-UHFFFAOYSA-N |

| Molecular Formula | C14H32O5Si3 |

| Monoisotopic Mass | 364.156 Da |

| Ionization Energy | 70 eV |

| Data sourced from a predicted spectrum and should be used as a guide. t3db.ca |

Application of Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl groups, the methylene (B1212753) groups, and the methine proton attached to the hydroxyl-bearing carbon. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms within the molecule.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including the two carboxylic acid carbons, the quaternary carbon, the carbon bearing the hydroxyl group, and the methyl and methylene carbons. The chemical shifts of these carbons are indicative of their chemical environment. For comparison, the related compound 3-hydroxy-2,2-dimethylpropionaldehyde has been studied using NMR spectroscopy to deduce its structure and stereochemistry. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid groups.

A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid groups.

A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretching vibration of the alcohol group.

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

The NIST Chemistry WebBook provides IR spectral data for related compounds such as dimethyl 3-hydroxyglutarate and 2,2-dimethyl-3-hydroxypropionaldehyde, which can offer insights into the expected spectral features of this compound. nist.govnist.govnist.gov

Table 2: General Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals for -CH₃, -CH₂-, -CH(OH)-, and -COOH protons with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for C=O (carboxylic), C-OH, C(CH₃)₂, -CH₂-, and -CH₃ carbons. |

| IR Spectroscopy | Broad O-H stretch (carboxylic acid), sharp C=O stretch, broad O-H stretch (alcohol), C-H stretches. |

| This table represents generalized expected data based on the compound's structure and spectroscopic principles. |

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand the molecular properties and behavior of this compound at an atomic level.

Theoretical Investigations of Molecular Structure and Conformation

Computational chemistry, utilizing methods such as Density Functional Theory (DFT), can be employed to calculate the optimized molecular geometry and explore the conformational landscape of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformers. The presence of multiple rotatable bonds suggests that the molecule can exist in various conformations, and computational studies can determine the relative energies of these conformers.

Analysis of Hydrogen Bonding Networks (Intramolecular and Intermolecular Interactions)

This compound possesses multiple functional groups capable of participating in hydrogen bonding: two carboxylic acid groups and one hydroxyl group. libretexts.org These groups can act as both hydrogen bond donors and acceptors. libretexts.org

Intermolecular Hydrogen Bonding: In the condensed phase (solid or liquid), this compound molecules can form extensive networks of intermolecular hydrogen bonds. libretexts.org The carboxylic acid groups can form strong dimers with other carboxylic acid molecules, a common motif in carboxylic acid structures. nih.gov The hydroxyl group can also participate in hydrogen bonding with neighboring molecules. These intermolecular interactions are expected to have a significant impact on the physical properties of the compound, such as its melting point and boiling point. Studies on similar molecules, like tartaric acid derivatives, have shown how hydrogen bonding dictates the crystal packing. nih.gov

Studies on Proton Transfer Dynamics in Solvated Systems

The acidic protons of the carboxylic acid groups and the hydroxyl group can undergo exchange with solvent molecules, particularly in aqueous solutions. Computational methods, such as ab initio molecular dynamics (AIMD), can be used to simulate the dynamics of these proton transfer events. nih.gov

These simulations can provide insights into:

The mechanism of proton transfer, whether it occurs directly or is mediated by solvent molecules.

The timescale of proton transfer events, which are typically on the femtosecond to picosecond timescale. nih.gov

The role of the solvent in stabilizing the charged intermediates formed during proton transfer.

Understanding the proton transfer dynamics is crucial for comprehending the acid-base properties of this compound and its behavior in biological systems where proton gradients are fundamental. nih.gov

Non-Covalent Interactions (NCIs) and their Significance

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, physical properties, and biological activity of molecules like this compound. These interactions, while weaker than covalent bonds, are fundamental in molecular recognition, protein-ligand binding, and crystal packing. The primary NCIs expected for this compound include hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

The structure of this compound, featuring a hydroxyl group and two carboxylic acid moieties, allows for a variety of intramolecular and intermolecular non-covalent interactions. The hydroxyl group and the carboxylic acid groups can act as both hydrogen bond donors and acceptors. This capability is critical for its interaction with biological targets, such as enzymes and receptors. researchgate.net

Intramolecular Hydrogen Bonding:

A significant non-covalent interaction within a single molecule of this compound is the formation of intramolecular hydrogen bonds. This can occur between the hydroxyl group at the C3 position and one of the carboxylic acid groups. Such an interaction can influence the molecule's conformational preference, stabilizing specific arrangements in both solution and the solid state. While direct experimental studies on the conformational preferences of this compound are not extensively available, research on analogous compounds like 3-hydroxyglutaric acid has shown the prevalence of conformations stabilized by intramolecular hydrogen bonds. researchgate.net The presence of gem-dimethyl groups at the C2 position can further influence the conformational landscape, potentially favoring specific rotamers that facilitate or hinder intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding and Dimerization:

The carboxylic acid functional groups are well-known to form strong intermolecular hydrogen bonds, often leading to the formation of cyclic dimers in the solid state and in non-polar solvents. In these dimers, two molecules are held together by two hydrogen bonds between the carboxylic acid groups. This dimerization has a significant impact on the compound's physical properties, such as its boiling point and solubility. The hydroxyl group can also participate in intermolecular hydrogen bonding, leading to the formation of extended networks in the condensed phase.

Van der Waals Interactions:

Van der Waals forces, although weaker than hydrogen bonds, are collectively significant. The methyl groups and the carbon backbone of this compound contribute to these interactions through transient fluctuations in electron density. The gem-dimethyl group, in particular, increases the surface area available for these interactions, which can influence crystal packing and solubility in non-polar environments.

Computational Insights:

Computational methods, such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis, are powerful tools for investigating non-covalent interactions. While specific computational studies for this compound are not widely reported, predicted data such as the collision cross-section (CCS) provide insights into its three-dimensional structure, which is governed by these interactions. uni.lu For instance, the predicted CCS values for different adducts of the molecule suggest a compact structure, likely influenced by intramolecular forces. uni.lu

Significance of NCIs:

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.07575 | 136.1 |

| [M+Na]⁺ | 199.05769 | 141.7 |

| [M-H]⁻ | 175.06119 | 132.3 |

| [M+NH₄]⁺ | 194.10229 | 153.9 |

| [M+K]⁺ | 215.03163 | 141.7 |

| [M+H-H₂O]⁺ | 159.06573 | 132.3 |

| [M+HCOO]⁻ | 221.06667 | 152.1 |

| [M+CH₃COO]⁻ | 235.08232 | 173.8 |

| Data sourced from computational predictions and provides an indication of the molecule's size and shape in the gas phase, which is influenced by its non-covalent interactions. uni.lu |

Thermochemical Analysis of Formation and Reaction Pathways

Thermochemical analysis provides quantitative information about the energy changes associated with the formation and reactions of a compound, offering insights into its stability and reactivity. The key parameters in this analysis are the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and the enthalpy of reaction (ΔHrxn).

Enthalpy of Formation:

Computational chemistry, particularly using high-level ab initio or DFT methods, can provide reliable predictions of the enthalpy of formation in the gas phase (ΔHf°(g)). These calculations typically involve optimizing the molecular geometry and calculating the electronic energy, from which the enthalpy of formation can be derived using appropriate thermodynamic corrections.

Thermochemical Analysis of Reaction Pathways:

A key reaction for dicarboxylic acids is the formation of anhydrides through dehydration. The thermochemistry of such a reaction for this compound would involve the formation of a cyclic anhydride. The enthalpy of this reaction could be predicted to be endothermic, as energy is required to break the O-H bonds and form the new C-O-C bond, although the stability of the resulting ring system would also be a contributing factor.

Another important reaction pathway is its behavior in biological systems, which often involves acid-base chemistry. The pKa values of the carboxylic acid groups are thermochemically related to the Gibbs free energy of deprotonation. The presence of the hydroxyl and gem-dimethyl groups is expected to influence these pKa values compared to unsubstituted pentanedioic acid.

Methods for Thermochemical Data Determination:

Experimental determination of the enthalpy of formation typically involves combustion calorimetry. In this technique, the compound is burned in a bomb calorimeter, and the heat released (enthalpy of combustion) is measured. From this value, and the known enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the compound can be calculated.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are other valuable techniques. DSC can be used to measure heat capacities and enthalpies of phase transitions (e.g., melting and boiling), while TGA can provide information on thermal stability and decomposition pathways.

While awaiting specific experimental data for this compound, the thermochemical properties of analogous compounds provide a useful framework for understanding its expected energetic characteristics.

Table 2: Illustrative Standard Enthalpies of Formation for Related Compounds

| Compound | Formula | State | ΔHf° (kJ/mol) |

| Acetic Acid | C₂H₄O₂ | (l) | -484.5 |

| Pentanedioic Acid (Glutaric Acid) | C₅H₈O₄ | (s) | -686.2 |

| Hexanedioic Acid (Adipic Acid) | C₆H₁₀O₄ | (s) | -790.4 |

| Carbon Dioxide | CO₂ | (g) | -393.5 |

| Water | H₂O | (l) | -285.8 |

| This table provides reference data for common substances and related dicarboxylic acids to illustrate the typical range and values of standard enthalpies of formation. Specific experimental values for this compound are not cited. |

Applications of 3 Hydroxy 2,2 Dimethylpentanedioic Acid in Advanced Materials and Chemical Industries

Polymer and Resin Synthesis

The incorporation of 3-Hydroxy-2,2-dimethylpentanedioic acid into polymer chains has been shown to impart desirable characteristics to the resulting materials. Its bifunctional nature allows it to act as a monomer in the production of polyesters and other resins.

Table 1: Impact of this compound on Polymer Properties

| Property | Observation | Source |

|---|---|---|

| Thermal Stability | Increased compared to traditional materials. |

| Mechanical Properties | Improved strength and durability. | |

Role in Efficient Processing Conditions

A key advantage of using this compound in polymer synthesis is its contribution to more efficient manufacturing processes. The compound's relatively lower melting point compared to some conventional monomers facilitates polymer processing under more favorable conditions, potentially reducing energy consumption and manufacturing costs.

Chemical Manufacturing and Industrial Precursors

Beyond its direct use in polymers, this compound serves as a valuable intermediate in the chemical industry.

The compound is a recognized precursor in the synthesis of various industrial chemicals, including softening agents and surfactants. google.com Its chemical structure can be modified through esterification and other reactions to produce molecules with amphiphilic properties, which are essential for surfactant function. The related compound Neopentyl glycol (NPG), which can be synthesized from intermediates of this compound, is widely used in the production of these materials. google.com

Environmental Chemistry and Atmospheric Research

In the field of environmental science, this compound has been identified as a key tracer molecule for studying atmospheric processes.

This compound (as 3-hydroxy-4,4-dimethylglutaric acid) has been identified as a minor product resulting from the photooxidation of alpha-pinene, a volatile organic compound emitted in large quantities by coniferous forests. researchgate.net This process leads to the formation of secondary organic aerosols (SOAs), which are microscopic particles suspended in the atmosphere that can impact air quality and climate. unc.edu

The presence of this and other related hydroxydicarboxylic acids in atmospheric particulate matter serves as a chemical signature, or tracer, for SOAs derived from monoterpenes like alpha-pinene. researchgate.netnih.gov Researchers analyze fine particulate matter (PM2.5) collected from forested and rural areas to detect these compounds, confirming their formation through atmospheric chemical reactions. researchgate.netnih.gov The identification of these tracers helps scientists to better understand the sources, formation mechanisms, and atmospheric evolution of SOAs. unc.educopernicus.org

Table 2: this compound as an SOA Tracer

| Parameter | Finding | Source |

|---|---|---|

| Precursor Compound | Alpha-Pinene | researchgate.netnih.gov |

| Formation Process | Photooxidation | researchgate.netnih.gov |

| Aerosol Type | Secondary Organic Aerosol (SOA) | unc.educopernicus.org |

| Significance | Serves as a molecular marker for terpene-derived SOA. | researchgate.net |

Contribution to New Particle Formation (NPF) Events in the Atmosphere

This compound, also referred to in literature as 3-hydroxy-4,4-dimethylglutaric acid (HDMGA), has been identified in field observations and experiments as a potential participant in New Particle Formation (NPF) events. rsc.org NPF is a critical process and a significant source of atmospheric aerosols, which have a substantial impact on climate, visibility, and human health. rsc.org The formation of new atmospheric particles often involves the nucleation of low-volatility vapors into stable clusters that can subsequently grow into larger aerosol particles. nih.gov

While sulfuric acid is a primary driver of atmospheric NPF, studies have shown that organic acids can significantly enhance the nucleation process. nih.govnih.gov The presence of this compound in the atmosphere suggests it may play a role in these events, although its specific nucleation mechanism is an area of ongoing research. rsc.org Theoretical calculations based on Gibbs free energy values indicate that clusters involving this acid can exist under atmospheric conditions, supporting its potential contribution to NPF. rsc.org The process of NPF is fundamental to the formation of Cloud Condensation Nuclei (CCN), which are essential for cloud formation and can influence global climate patterns. nih.gov

Interactions with Atmospheric Species (e.g., Dimethylamine)

The role of this compound in the atmosphere is significantly influenced by its interactions with other chemical species, such as dimethylamine (B145610) (DMA). rsc.org Dimethylamine is recognized as an important precursor in atmospheric nucleation, acting as a stabilizing agent that can reduce the evaporation of newly formed molecular clusters. rsc.org

Computational studies have investigated the interaction between this compound (HDMGA) and dimethylamine (DMA). These studies have modeled the formation of hydrated clusters, with the general structure (HDMGA)(DMA)(H₂O)n. rsc.org The most stable configurations of these clusters show the α-carboxyl group of the acid directly attaching to the amino group of dimethylamine. rsc.org This interaction is further strengthened by proton transfer, which enhances the stability of the hydrogen bond and promotes the formation of a stable structure. rsc.org The Gibbs free energy calculations for these clusters suggest that their formation is favorable in the atmosphere, indicating that the interaction between this compound and dimethylamine could be a pathway for the formation of new atmospheric particles. rsc.org

Future Research Directions and Unexplored Avenues for 3 Hydroxy 2,2 Dimethylpentanedioic Acid

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for 3-Hydroxy-2,2-dimethylpentanedioic acid are not extensively documented in publicly available literature, pointing to a critical need for the development of efficient, scalable, and environmentally benign synthetic pathways. The exploration of green chemistry principles in its synthesis is a paramount objective for future research.

Future investigations should prioritize biocatalytic and chemoenzymatic approaches. The use of engineered microorganisms, such as strains of Corynebacterium glutamicum, has shown promise in the bio-based production of glutaric acid from renewable feedstocks like glucose. copernicus.org Similar strategies could be adapted for this compound, potentially offering a sustainable alternative to traditional chemical synthesis. Furthermore, the enzymatic resolution of racemic mixtures or the stereoselective synthesis using lipases and other enzymes could provide access to enantiomerically pure forms of the compound, which is crucial for potential pharmaceutical applications.

The development of novel catalytic systems is another promising avenue. This could involve the use of earth-abundant metal catalysts or organocatalysts to promote key bond-forming reactions under milder conditions, thereby reducing energy consumption and waste generation. Research into flow chemistry processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and process control.

| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | Utilization of renewable feedstocks, reduced environmental impact. | Metabolic engineering of microorganisms, optimization of fermentation conditions. |

| Chemoenzymatic Synthesis | High stereoselectivity, milder reaction conditions. | Screening for suitable enzymes, development of efficient enzymatic resolution processes. |

| Novel Catalysis | Reduced reliance on precious metals, improved efficiency. | Design of novel organocatalysts and earth-abundant metal catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors and optimization of reaction parameters. |

Deeper Mechanistic Understanding of Biochemical Roles

The biochemical significance of this compound remains largely uncharted territory. Its structural similarity to endogenous metabolites, such as other dicarboxylic acids and hydroxy fatty acids, suggests that it may participate in or modulate various metabolic pathways. However, specific data on its metabolic fate, enzymatic interactions, and potential signaling functions are currently lacking.

A primary area for future research is the elucidation of its metabolic pathway. It is plausible that, like other dicarboxylic acids, it could be a substrate for enzymes involved in fatty acid metabolism. Studies are needed to identify the specific enzymes that may act upon this compound, and to determine its downstream metabolites. This could involve in vitro enzyme assays with purified enzymes or cell lysates, as well as in vivo studies using labeled isotopes to trace its metabolic conversion.

Furthermore, the potential for this compound to act as a signaling molecule or to influence cellular processes warrants investigation. Its structural motifs, including the hydroxyl and carboxylic acid groups, could enable interactions with cellular receptors and enzymes, potentially modulating their activity. Research into its effects on key metabolic and signaling pathways, such as those involved in energy homeostasis, inflammation, and oxidative stress, could reveal novel biological functions.

| Area of Biochemical Investigation | Research Questions | Potential Methodologies |

| Metabolic Fate | Is it metabolized in biological systems? What are the key enzymes and pathways involved? | Isotope tracing studies, metabolomics analysis, in vitro enzyme assays. |

| Enzymatic Interactions | Does it inhibit or activate specific enzymes? | Enzyme kinetics studies, computational docking simulations. |

| Cellular Signaling | Does it have any effect on cellular signaling pathways? | Cell-based assays, reporter gene assays, phosphoproteomics. |

| Biological Activity | Does it exhibit any therapeutic or toxic effects? | In vitro and in vivo models of disease, toxicological screening. |

Exploration of Derivatization for Functional Material Development

The bifunctional nature of this compound, with its two carboxylic acid groups and one hydroxyl group, makes it an intriguing building block for the synthesis of novel polymers and functional materials. However, its potential in this area is almost entirely unexplored.

Future research should focus on the derivatization of this compound to create a new family of monomers for polymerization. The carboxylic acid groups can be readily converted into esters, acid chlorides, or amides, while the hydroxyl group can be modified through esterification, etherification, or other reactions. These derivatization strategies would yield a diverse range of monomers with tailored functionalities.

The synthesis of polyesters, polyamides, and polyurethanes based on this compound and its derivatives is a particularly promising avenue. The presence of the hydroxyl group and the gem-dimethyl groups on the polymer backbone would be expected to influence the material's properties, such as its thermal stability, mechanical strength, and biodegradability. For instance, the bulky dimethyl groups could enhance the polymer's rigidity and thermal resistance, while the hydroxyl group could provide sites for further chemical modification or improve its hydrophilicity and biodegradability. The exploration of these structure-property relationships is a key area for future investigation.

| Polymer Type | Potential Monomer Derivatives | Anticipated Properties and Applications |

| Polyesters | Di-esters or di-acid chlorides of the parent compound. | Potentially enhanced thermal stability and biodegradability for applications in packaging and biomedical devices. |

| Polyamides | Diamine derivatives. | Improved solubility and processing characteristics for high-performance fibers and engineering plastics. |

| Polyurethanes | Diol derivatives. | Novel foams, elastomers, and coatings with tailored mechanical properties. |

Interdisciplinary Studies on Environmental Fate and Broader Ecological Impact

The environmental fate and ecological impact of this compound are completely unknown. As with any chemical that has the potential for widespread use, a thorough understanding of its environmental behavior is essential for ensuring its sustainability.

Future research must address the biodegradability of this compound in various environmental compartments, including soil and water. Studies should be conducted to identify microorganisms capable of degrading it and to elucidate the enzymatic pathways involved. The persistence of the compound and its potential to bioaccumulate in organisms should also be investigated.

Furthermore, its ecotoxicity needs to be assessed across different trophic levels. This would involve standardized tests on algae, invertebrates (such as Daphnia), and fish to determine its potential to cause harm to aquatic ecosystems. The atmospheric fate of the compound, should it be released into the air, also warrants investigation, including its potential for long-range transport and its role in atmospheric chemistry.

An interdisciplinary approach, combining expertise in environmental chemistry, microbiology, and ecotoxicology, will be crucial for a comprehensive assessment of the environmental risks associated with the production and use of this compound.

| Environmental Aspect | Key Research Area | Methodologies |

| Biodegradation | Identification of degrading microorganisms and metabolic pathways. | Soil and water incubation studies, microbial enrichment cultures, enzymatic assays. |

| Ecotoxicity | Assessment of acute and chronic toxicity to aquatic organisms. | Standardized ecotoxicity tests (e.g., OECD guidelines). |

| Persistence and Bioaccumulation | Determination of its half-life in different environmental matrices and its potential to accumulate in biota. | Laboratory degradation studies, bioaccumulation tests. |

| Atmospheric Fate | Evaluation of its potential for atmospheric transport and transformation. | Atmospheric modeling, laboratory studies on its reactivity with atmospheric oxidants. |

Q & A

Basic: What are the recommended synthetic pathways for 3-Hydroxy-2,2-dimethylpentanedioic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be achieved via multi-step reactions involving hydrogenation, nucleophilic substitution, and acid-catalyzed cyclization. Key reagents include palladium-on-carbon (for hydrogenation), acetic acid, and triethylamine (for pH adjustment). Optimization involves controlling reaction temperature (e.g., 25–50°C), solvent selection (e.g., methanol or ethyl acetate), and stoichiometric ratios of reactants to minimize side products like diastereomers . For stereochemical control, chiral catalysts or enantioselective conditions should be employed .

Basic: What analytical techniques are suitable for characterizing this compound and verifying its purity?

Answer:

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. For functional group analysis, Fourier-transform infrared (FTIR) spectroscopy is effective, particularly for hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) peaks. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

Standardize assays : Use identical cell lines, buffer systems (e.g., PBS pH 7.4), and positive controls.

Re-evaluate synthetic protocols : Ensure diastereomeric purity via chiral chromatography .

Validate via orthogonal methods : Compare results from in vitro enzymatic assays with in silico docking studies (e.g., molecular dynamics simulations) .

Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?

Answer:

Quantum chemistry calculations (e.g., density functional theory, DFT) predict electronic properties and stability. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with solubility and bioavailability. Tools like CC-DPS integrate statistical thermodynamics and neural networks for property profiling . For metabolic pathway predictions, use software like SwissADME to assess CYP450 interactions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of aerosols.

Spill management : Neutralize with inert adsorbents (e.g., quartz sand) and avoid water flushing .

Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How can researchers design experiments to explore the ecological impact of this compound?

Answer:

Toxicity assays : Use Daphnia magna or Vibrio fischeri for acute toxicity screening.

Biodegradation studies : Monitor degradation kinetics in soil/water matrices via LC-MS.

Bioaccumulation potential : Measure logKow (octanol-water partition coefficient) experimentally or via QSPR models . Note that current ecotoxicological data are limited, necessitating tiered testing frameworks .

Basic: What are the key challenges in achieving high yields during the scale-up synthesis of this compound?

Answer:

Scale-up challenges include:

Heat dissipation : Use jacketed reactors for exothermic steps (e.g., hydrogenation).

Solvent recovery : Optimize distillation protocols for methanol/ethyl acetate reuse.

Crystallization control : Seed crystals and slow cooling rates improve yield and purity . Pilot studies should validate reproducibility across batches.

Advanced: How can isotopic labeling (e.g., ¹³C) of this compound aid in metabolic studies?

Answer:

¹³C-labeled analogs enable tracking via NMR or MS to map metabolic pathways. For example, labeling the carboxylic acid groups can elucidate β-oxidation intermediates. Synthesis involves using ¹³C-enriched precursors (e.g., sodium [¹³C]acetate) in key carboxylation steps .

Basic: What are the solubility characteristics of this compound, and how do they influence formulation?

Answer:

The compound exhibits poor water solubility (logS ≈ –2.5) but is soluble in polar aprotic solvents (e.g., DMSO). For biological assays, prepare stock solutions in DMSO (<10% v/v) to avoid cytotoxicity. Nanoformulation (e.g., liposomes) can enhance aqueous dispersibility .

Advanced: What strategies mitigate interference from structurally similar impurities in bioanalytical assays?

Answer:

Chromatographic separation : Use UPLC with C18 columns and gradient elution (0.1% formic acid in acetonitrile/water).

Mass spectrometry : Employ high-resolution MS (HRMS) for accurate mass discrimination.

Immunoaffinity cleanup : Develop monoclonal antibodies against the target compound to isolate it from complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.